molecular formula C32H22O4 B13151958 Dimethyl [1,1'-bianthracene]-2,2'-dicarboxylate CAS No. 63232-63-3

Dimethyl [1,1'-bianthracene]-2,2'-dicarboxylate

Cat. No.: B13151958
CAS No.: 63232-63-3
M. Wt: 470.5 g/mol
InChI Key: KFXJFQGHUXFVAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl [1,1’-bianthracene]-2,2’-dicarboxylate is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by two anthracene units connected at the 1 and 1’ positions, with dimethyl ester groups at the 2 and 2’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [1,1’-bianthracene]-2,2’-dicarboxylate typically involves the coupling of two anthracene units followed by esterification. One common method involves the use of a palladium-catalyzed cross-coupling reaction to form the bianthracene core. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The resulting bianthracene intermediate is then subjected to esterification using methanol and a suitable acid catalyst to introduce the dimethyl ester groups.

Industrial Production Methods

Industrial production of Dimethyl [1,1’-bianthracene]-2,2’-dicarboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [1,1’-bianthracene]-2,2’-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions include quinone derivatives, alcohols, and various substituted anthracene compounds, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Dimethyl [1,1’-bianthracene]-2,2’-dicarboxylate in its various applications involves its ability to interact with molecular targets through π-π stacking interactions and electronic effects. In OLEDs, for example, the compound acts as a host material that facilitates efficient energy transfer to dopant molecules, resulting in high-performance light emission . In biological systems, its interactions with cellular components may involve similar π-π stacking and electronic interactions, although specific molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl [1,1’-bianthracene]-2,2’-dicarboxylate is unique due to its specific ester functional groups, which impart distinct chemical reactivity and solubility properties. Its ability to act as a host material in OLEDs and its potential biological activities further distinguish it from other similar compounds.

Properties

CAS No.

63232-63-3

Molecular Formula

C32H22O4

Molecular Weight

470.5 g/mol

IUPAC Name

methyl 1-(2-methoxycarbonylanthracen-1-yl)anthracene-2-carboxylate

InChI

InChI=1S/C32H22O4/c1-35-31(33)25-13-11-23-15-19-7-3-5-9-21(19)17-27(23)29(25)30-26(32(34)36-2)14-12-24-16-20-8-4-6-10-22(20)18-28(24)30/h3-18H,1-2H3

InChI Key

KFXJFQGHUXFVAF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=CC3=CC=CC=C3C=C2C=C1)C4=C(C=CC5=CC6=CC=CC=C6C=C54)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.